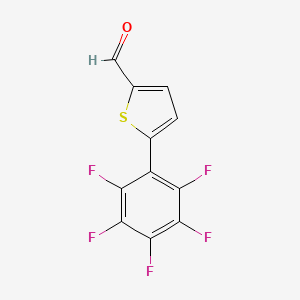

5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde

Description

5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde is a fluorinated aromatic heterocyclic compound featuring a thiophene ring substituted at the 5-position with a pentafluorophenyl group and at the 2-position with a carbaldehyde functional group. This structure combines the electron-deficient nature of the pentafluorophenyl moiety with the reactivity of the aldehyde group, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science. The pentafluorophenyl group enhances lipophilicity and metabolic stability, while the aldehyde enables further derivatization, such as Schiff base formation or nucleophilic additions .

Properties

CAS No. |

893738-03-9 |

|---|---|

Molecular Formula |

C11H3F5OS |

Molecular Weight |

278.20 g/mol |

IUPAC Name |

5-(2,3,4,5,6-pentafluorophenyl)thiophene-2-carbaldehyde |

InChI |

InChI=1S/C11H3F5OS/c12-7-6(5-2-1-4(3-17)18-5)8(13)10(15)11(16)9(7)14/h1-3H |

InChI Key |

NHCJNPJYECXGIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with pentafluorobenzene under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an aluminum chloride catalyst is employed to facilitate the reaction between the thiophene and the pentafluorobenzene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the pentafluorophenyl group under basic conditions.

Major Products Formed

Oxidation: 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carboxylic acid.

Reduction: 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene methanol.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde involves its interaction with various molecular targets and pathways. The pentafluorophenyl group can enhance the compound’s electron-withdrawing properties, making it a valuable intermediate in electrophilic aromatic substitution reactions. Additionally, the aldehyde group can participate in nucleophilic addition reactions, forming various derivatives with potential biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde and analogous compounds:

Functional and Application Differences

- 5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde : Primarily used as a synthetic precursor for bioactive molecules. The aldehyde group facilitates coupling with amines or hydrazines to generate imines or hydrazones, which are pivotal in drug discovery .

- Batabulin : A clinical-stage anticancer agent targeting β-tubulin. The sulfonamide group and fluorinated aromatic system enhance binding affinity and pharmacokinetic stability .

- Thiadiazol-2-amine derivative (C₈H₂F₅N₃S) : Demonstrates robust intermolecular hydrogen bonding, making it suitable for crystal engineering or stabilizing supramolecular assemblies .

- Trifluoromethylphenyl analog: The CF₃ group offers a balance between lipophilicity and electronic effects, often employed in agrochemicals due to improved solubility in nonpolar matrices .

Physicochemical Properties

- Solubility: Higher lipophilicity than non-fluorinated analogs due to C₆F₅, likely reducing aqueous solubility but enhancing membrane permeability.

- Thermal Stability: Fluorinated aromatic systems generally exhibit high thermal stability, as seen in related compounds like the thiadiazol-2-amine derivative (stable crystalline structure, β = 104.66° in monoclinic system) .

Biological Activity

5-(2,3,4,5,6-Pentafluorophenyl)-2-thiophene carbaldehyde is a compound of significant interest due to its diverse biological activities. This article summarizes its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₃F₅OS

- Molecular Weight : 278.20 g/mol

- CAS Number : 893738-03-9

Biological Activities

The biological activities of 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophene carbaldehyde can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that thiophene derivatives exhibit potent antibacterial properties. The compound has shown effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies suggest MIC values ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .

- Comparison with Antibiotics : The inhibition zones produced by this compound were comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Line Studies : The compound demonstrated IC₅₀ values ranging from 7 to 20 µM against different cancer cell lines, indicating significant cytotoxicity .

- Mechanism of Action : It targets molecular pathways related to angiogenesis and cancer cell signaling, suggesting a multifaceted approach to inhibiting tumor growth .

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have been documented:

- Cytokine Inhibition : Compounds similar to 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophene carbaldehyde have shown strong inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α .

- Efficacy Comparison : In some studies, these compounds exhibited greater inhibitory efficacy compared to traditional anti-inflammatory drugs like dexamethasone .

4. Antituberculosis Activity

The compound has also been evaluated for its antituberculosis properties:

- Activity Against Mycobacterium tuberculosis : Certain derivatives have shown promising results as inhibitors against multiple strains of M. tuberculosis, highlighting their potential in treating tuberculosis .

Case Studies and Research Findings

A collection of studies provides deeper insights into the biological activity of thiophene derivatives including 5-(2,3,4,5,6-pentafluorophenyl)-2-thiophene carbaldehyde:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial | Effective against P. aeruginosa with MIC values <50 µg/mL |

| Study B | Anticancer | IC₅₀ values between 7-20 µM across various cancer cell lines |

| Study C | Anti-inflammatory | Inhibition of IL-6 and TNF-α at concentrations <10 µg/mL |

| Study D | Antituberculosis | High activity against drug-resistant strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.